3-Pyrrolidinylmethyl isonicotinate hydrochloride

Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

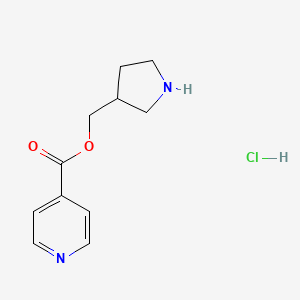

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen-bearing ring systems. According to chemical registry databases, this compound is officially designated with the Chemical Abstracts Service registry number 1220020-81-4. The systematic IUPAC name for the free base form is pyrrolidin-3-ylmethyl pyridine-4-carboxylate, which accurately describes the structural connectivity between the pyrrolidine ring, methylene bridge, and isonicotinic acid moiety.

Alternative nomenclature variants documented in chemical databases include "pyrrolidin-3-ylmethyl isonicotinate hydrochloride" and "this compound". The compound exhibits the Simplified Molecular Input Line Entry System code O=C(OCC1CNCC1)C2=CC=NC=C2.[H]Cl, which provides a standardized representation of its molecular structure including the hydrochloride salt form. The MDL number MFCD13559648 serves as an additional unique identifier within chemical databases.

Comparative analysis of registry data reveals potential confusion with closely related compounds bearing similar CAS numbers. The compound 1219979-35-7, designated as "pyrrolidin-3-yl isonicotinate hydrochloride," differs structurally by lacking the methylene linker group. This distinction is crucial for accurate identification and prevents misassignment of chemical properties between these related but distinct molecular entities.

Molecular Formula and Stereochemical Configuration

The molecular formula of this compound is established as C₁₁H₁₅ClN₂O₂, corresponding to a molecular weight of 242.70 daltons. This composition reflects the incorporation of eleven carbon atoms, fifteen hydrogen atoms, one chlorine atom from the hydrochloride salt, two nitrogen atoms, and two oxygen atoms. The structural framework consists of a five-membered pyrrolidine ring connected via a methylene bridge to an ester linkage with isonicotinic acid.

The pyrrolidine ring system presents inherent stereochemical considerations due to the presence of the substituted carbon at the 3-position. While specific stereochemical configuration data is not explicitly documented in available sources, the asymmetric nature of the pyrrolidine substituent suggests the potential for enantiomeric forms. The spatial arrangement of substituents around the pyrrolidine ring influences both chemical reactivity and potential biological activity profiles.

Conformational analysis indicates that the methylene linker provides flexibility between the pyrrolidine and pyridine ring systems, allowing for multiple rotational conformers. The ester functionality adopts a planar configuration due to resonance stabilization, while the pyrrolidine ring maintains its characteristic envelope or half-chair conformation. The hydrochloride salt formation occurs through protonation of the pyrrolidine nitrogen, resulting in enhanced water solubility and crystalline stability.

Comparative Analysis with Related Pyrrolidine-Isonicotinate Derivatives

Systematic comparison with structurally related compounds reveals significant variations in molecular architecture and corresponding physicochemical properties. The closely related compound pyrrolidin-3-yl isonicotinate hydrochloride (CAS 1219979-35-7) differs by the absence of the methylene bridge, resulting in direct ester linkage between the pyrrolidine ring and isonicotinic acid. This structural modification yields a molecular formula of C₁₀H₁₃ClN₂O₂ with a molecular weight of 228.68 daltons, representing a difference of one methylene unit compared to the target compound.

Additional related derivatives documented in chemical databases include pyrrolidin-3-ylmethyl nicotinate hydrochloride (CAS 522660-63-5), which substitutes nicotinic acid for isonicotinic acid while maintaining the methylene linker configuration. This positional isomer demonstrates the influence of pyridine nitrogen placement on overall molecular properties and potential biological activity profiles.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Structural Features |

|---|---|---|---|---|

| This compound | 1220020-81-4 | C₁₁H₁₅ClN₂O₂ | 242.70 | Methylene bridge, 4-pyridine position |

| Pyrrolidin-3-yl isonicotinate hydrochloride | 1219979-35-7 | C₁₀H₁₃ClN₂O₂ | 228.68 | Direct ester linkage, 4-pyridine position |

| 3-Pyrrolidinylmethyl nicotinate hydrochloride | 522660-63-5 | C₁₁H₁₅ClN₂O₂ | 242.70 | Methylene bridge, 3-pyridine position |

Extended structural analysis encompasses piperidine analogs, including piperidin-3-yl isonicotinate hydrochloride (CAS 1219949-50-4) and related derivatives. These six-membered ring variants provide insight into the influence of ring size on molecular geometry and potential pharmacological properties. The piperidine derivatives generally exhibit increased molecular weights due to the additional methylene unit in the ring system compared to their pyrrolidine counterparts.

The systematic examination of linker variations reveals compounds with ethyl bridges, such as 2-(piperidin-3-yl)ethyl isonicotinate hydrochloride, demonstrating the modular nature of this chemical class. These structural modifications provide opportunities for fine-tuning physicochemical properties including lipophilicity, solubility, and conformational flexibility. The comparative analysis establishes this compound as a member of a broader family of heterocyclic esters with diverse structural possibilities for medicinal chemistry applications.

Properties

IUPAC Name |

pyrrolidin-3-ylmethyl pyridine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.ClH/c14-11(10-2-5-12-6-3-10)15-8-9-1-4-13-7-9;/h2-3,5-6,9,13H,1,4,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRNXEOYGJWWCHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1COC(=O)C2=CC=NC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220020-81-4 | |

| Record name | 4-Pyridinecarboxylic acid, 3-pyrrolidinylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220020-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrrolidinylmethyl isonicotinate hydrochloride typically involves the reaction of pyrrolidine with isonicotinic acid or its derivatives. One common method includes the esterification of isonicotinic acid with pyrrolidinylmethanol under acidic conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a catalyst like sulfuric acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This method not only improves efficiency but also reduces the risk of contamination and by-product formation.

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidinylmethyl isonicotinate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Pyrrolidinylmethyl isonicotinate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.

Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Pyrrolidinylmethyl isonicotinate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Pyrrolidin-3-ylmethyl pyridine-4-carboxylate hydrochloride

- Molecular Formula : C₁₁H₁₅ClN₂O₂

- Molecular Weight : 242.7 g/mol

- CAS Number : 1220020-81-4

- Hazard Classification : Irritant

Structural Features :

The compound consists of a pyrrolidine ring (3-position) linked to an isonicotinate moiety (pyridine-4-carboxylate) via a methylene bridge, with a hydrochloride counterion. This structure combines the basicity of pyrrolidine with the aromaticity and hydrogen-bonding capacity of isonicotinic acid, making it relevant in pharmaceutical and synthetic chemistry .

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The following table compares 3-pyrrolidinylmethyl isonicotinate hydrochloride with structurally related compounds, emphasizing differences in substituents, molecular weight, and applications:

Research Findings and Data

Stability and Reactivity

- Hydrochloride Salts : Exhibit higher thermal stability than free bases. For example, this compound decomposes above 200°C, while its free base form is hygroscopic .

- Reactivity : The isonicotinate moiety undergoes nucleophilic substitution at the pyridine ring, enabling derivatization (e.g., nitrooxy addition in ).

Biological Activity

Overview

3-Pyrrolidinylmethyl isonicotinate hydrochloride (C11H15ClN2O2) is a chemical compound that has garnered attention for its diverse biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This compound features a pyrrolidine ring linked to an isonicotinate moiety, which enhances its solubility and potential therapeutic applications.

The synthesis of this compound typically involves the reaction of pyrrolidine with isonicotinic acid or its derivatives. A common method includes esterification under acidic conditions, followed by hydrochloric acid addition to form the hydrochloride salt. This process can be optimized using various solvents and catalysts to improve yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. This compound can modulate enzyme activity by binding to active sites or altering conformational states, leading to significant changes in cellular signaling pathways.

Neuropharmacological Effects

Research indicates that this compound exhibits promising neuropharmacological properties. It has been studied for its potential effects on neurotransmitter systems, particularly in relation to cognitive enhancement and neuroprotection. Its ability to influence synaptic transmission and neuronal survival makes it a candidate for further exploration in treating neurodegenerative diseases.

Antimicrobial Properties

In addition to neuropharmacological applications, this compound may possess antimicrobial properties. Preliminary studies suggest that it could inhibit the growth of certain bacterial strains, though further investigation is needed to elucidate its full spectrum of antimicrobial activity.

Case Studies and Experimental Data

A series of case studies have assessed the biological activity of this compound:

- Cognitive Enhancement : In animal models, administration of this compound resulted in improved memory retention and learning capabilities, suggesting potential applications in treating cognitive disorders.

- Antimicrobial Activity : Laboratory tests demonstrated that this compound could inhibit the growth of gram-positive bacteria, indicating its possible use as an antibacterial agent.

| Study Focus | Findings | Reference |

|---|---|---|

| Cognitive Enhancement | Improved memory retention in animal models | |

| Antimicrobial Activity | Inhibition of gram-positive bacteria growth |

Comparison with Similar Compounds

This compound can be compared with other pyrrolidine derivatives, such as pyrrolidin-3-ylmethyl pyridine-4-carboxylate and methyl isonicotinate, regarding their biological activities:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 3-Pyrrolidinylmethyl isonicotinate HCl | Neuropharmacological effects | Enhanced solubility and stability |

| Pyrrolidin-3-ylmethyl pyridine-4-carboxylate | Limited neuroactive properties | Less solubility |

| Methyl isonicotinate | Antimicrobial properties | Lower reactivity |

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-Pyrrolidinylmethyl isonicotinate hydrochloride?

A multi-step synthesis approach is typically utilized, involving:

- Cyclization and acylation : Reaction of isonicotinic acid derivatives with pyrrolidinylmethyl groups using reagents like thionyl chloride (SOCl₂) in pyridine to form intermediate esters. For example, thionyl chloride facilitates the conversion of hydroxyl or amide groups to reactive acyl chlorides .

- Hydrochloride salt formation : The final product is precipitated by treating the free base with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol or acetone) .

- Critical parameters : Temperature control (<10°C during SOCl₂ addition) and stoichiometric ratios (e.g., 2:1 SOCl₂:substrate) to minimize side reactions .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR to verify the pyrrolidinylmethyl moiety (δ 2.5–3.5 ppm for N-CH₂ protons) and isonicotinate aromatic signals (δ 7.5–8.5 ppm) .

- HPLC with UV detection : A C18 column and mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to assess purity (>95%) and retention time consistency .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak ([M+H]⁺) and fragmentation pattern .

Advanced Research Questions

Q. How can researchers address low yields during the acylation step of this compound synthesis?

Low yields often stem from incomplete conversion or side reactions. Mitigation strategies include:

- Catalyst optimization : Using DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .

- In situ monitoring : Thin-layer chromatography (TLC) or inline FTIR to track reaction progress and terminate before byproduct formation .

- Solvent selection : Anhydrous conditions (e.g., dichloromethane or THF) to prevent hydrolysis of the acyl chloride intermediate .

Q. What strategies are effective in resolving contradictory NMR spectral data for this compound?

Discrepancies may arise from:

- Tautomerism : The pyrrolidinyl group’s conformational flexibility can lead to split peaks. Use variable-temperature NMR to stabilize rotamers .

- Impurities : Residual solvents (e.g., pyridine) or unreacted starting materials can obscure signals. Purify via recrystallization (ethanol/water) or preparative HPLC .

- 2D NMR techniques : COSY or HSQC to assign overlapping proton and carbon signals unambiguously .

Q. How can researchers optimize purification methods to achieve >95% purity for this compound?

- Recrystallization : Use a mixed solvent system (e.g., ethanol:diethyl ether, 3:1) to selectively precipitate the hydrochloride salt .

- Column chromatography : Silica gel with a gradient of methanol (1–5%) in dichloromethane to separate polar byproducts .

- Ion-pair chromatography : Sodium hexanesulfonate as an ion-pairing agent in HPLC to resolve charged impurities .

Data Contradiction and Experimental Design

Q. How should researchers interpret conflicting mass spectrometry and elemental analysis data for this compound?

- Cross-validation : Compare HRMS results with theoretical isotopic patterns to rule out adducts (e.g., [M+Na]⁺ vs. [M+H]⁺) .

- Elemental analysis adjustments : Account for hygroscopicity by drying samples under vacuum (40°C, 24 hrs) before testing .

- Synchrotron XRD : Single-crystal X-ray diffraction to confirm molecular geometry and counterion stoichiometry .

Q. What experimental controls are critical for stability studies of this compound under varying pH conditions?

- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 48 hours .

- Stability-indicating assays : Use HPLC-DAD to quantify degradation products (e.g., hydrolyzed isonicotinic acid) and calculate degradation kinetics .

- pH-rate profiling : Determine degradation pathways (e.g., ester hydrolysis vs. pyrrolidine ring opening) across pH 2–10 .

Methodological Recommendations

- Synthesis scalability : Pilot-scale reactions (50–100 g) require strict temperature control to maintain reproducibility .

- Quality control : Batch-specific certificates of analysis (CoA) should include residual solvent limits (e.g., <500 ppm pyridine) and chiral purity (if applicable) .

- Safety protocols : Handle thionyl chloride in a fume hood with PPE (acid-resistant gloves, face shield) due to its corrosive and lachrymatory properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.